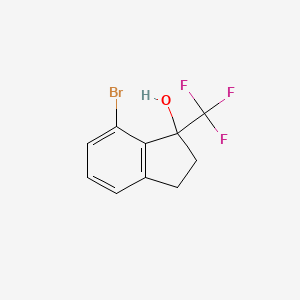

7-Bromo-1-(trifluoromethyl)-1-indanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrF3O |

|---|---|

Molecular Weight |

281.07 g/mol |

IUPAC Name |

7-bromo-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |

InChI |

InChI=1S/C10H8BrF3O/c11-7-3-1-2-6-4-5-9(15,8(6)7)10(12,13)14/h1-3,15H,4-5H2 |

InChI Key |

HTPDBJODSRPHOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C1C=CC=C2Br)(C(F)(F)F)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental or computationally predicted NMR data for 7-Bromo-1-(trifluoromethyl)-1-indanol has been found in the searched literature.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignment

Specific chemical shifts, multiplicities, and coupling constants for the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei of this compound are not available. Such data would be essential for assigning the structure, confirming the placement of the bromo and trifluoromethyl substituents, and characterizing the electronic environment of the indanol core.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

There are no published 2D NMR spectra (COSY, HSQC, HMBC, or NOESY) for this compound. These advanced techniques are critical for unambiguously establishing the covalent framework by correlating neighboring nuclei (COSY), connecting protons to their directly attached carbons (HSQC), identifying long-range proton-carbon connectivities (HMBC), and determining through-space proximity of atoms to define stereochemistry (NOESY).

Chemical Shift and Coupling Constant Analysis for Conformational Studies

Without primary NMR data, an analysis of chemical shifts and coupling constants to deduce the preferred conformation of the five-membered ring or the orientation of the trifluoromethyl and hydroxyl groups is not possible.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Elucidation

No high-resolution mass spectrometry data for this compound is documented. HRMS would be crucial for confirming the elemental formula (C₁₀H₇BrF₃O) by providing a highly accurate mass measurement and for proposing fragmentation pathways to further corroborate the molecular structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Mechanistic Contexts

Published infrared (IR) and Raman spectra for this compound could not be located. These vibrational spectroscopy techniques would be used to identify characteristic absorption and scattering bands corresponding to key functional groups, such as the O-H stretch of the alcohol, C-F stretches of the trifluoromethyl group, C-Br stretch, and aromatic C-H and C=C vibrations of the indanol ring system.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Interactions

There is no evidence of a crystal structure determination for this compound in the crystallographic databases. An X-ray crystallographic analysis would provide definitive proof of the molecular structure, establish the absolute configuration of the stereocenter at the C1 position, and offer insights into intermolecular interactions, such as hydrogen bonding, in the solid state.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Stereochemical Assignment

Chiroptical spectroscopy encompasses a set of analytical techniques that investigate the differential interaction of chiral molecules with left- and right-circularly polarized light. Among these methods, Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive tool for determining the enantiomeric excess (ee) and assigning the absolute configuration of chiral compounds containing chromophores. For a molecule such as this compound, which possesses a stereogenic center at the C-1 position, ECD provides critical insights into its three-dimensional structure.

The fundamental principle of ECD spectroscopy lies in the differential absorption of left- and right-circularly polarized light (ΔA = A_L - A_R) by a chiral molecule. This differential absorption is plotted as a function of wavelength, resulting in an ECD spectrum. The spectrum is characterized by positive or negative peaks, known as Cotton effects, which correspond to the electronic transitions of the molecule's chromophores.

For this compound, the substituted benzene (B151609) ring acts as the primary chromophore. The electronic transitions within this aromatic system are sensitive to the spatial arrangement of the substituents at the chiral center (the hydroxyl and trifluoromethyl groups). Consequently, the two enantiomers, (R)-7-Bromo-1-(trifluoromethyl)-1-indanol and (S)-7-Bromo-1-(trifluoromethyl)-1-indanol, will produce ECD spectra that are mirror images of each other. chiralabsxl.com A positive Cotton effect for one enantiomer will be observed as a negative Cotton effect for the other at the same wavelength, and vice-versa.

Determination of Enantiomeric Excess:

The intensity of an ECD signal is directly proportional to the concentration difference between the two enantiomers in a sample. nih.gov A pure sample of a single enantiomer will exhibit the maximum signal intensity (either positive or negative), while a racemic mixture (a 50:50 mixture of both enantiomers) will be ECD silent, showing no signal. nih.gov By comparing the ECD signal intensity of a sample of unknown enantiomeric composition to that of a pure enantiomeric standard, the enantiomeric excess can be accurately quantified. A linear relationship exists between the magnitude of the differential extinction coefficient (Δε) at a specific wavelength and the enantiomeric purity. nih.gov

Stereochemical Assignment:

Assigning the absolute configuration (R or S) of this compound can be achieved by comparing its experimental ECD spectrum with a reference. This can be accomplished in several ways:

Comparison with Analogs: The experimental spectrum can be compared to the known ECD spectra of closely related indanol derivatives with established absolute configurations. chiralabsxl.com Structural similarity would be expected to lead to similar ECD profiles, allowing for a tentative assignment.

Quantum Chemical Calculations: A highly reliable method involves the comparison of the experimental ECD spectrum with theoretical spectra calculated for both the (R) and (S) enantiomers. dntb.gov.ua Using computational methods like Time-Dependent Density Functional Theory (TD-DFT), the ECD spectra for each possible absolute configuration are predicted. The absolute configuration of the synthesized compound is then assigned by identifying which of the calculated spectra best matches the experimental one.

While extensive searches of scientific literature and chemical databases did not yield specific experimental or calculated ECD data for this compound, the principles described above represent the standard methodology by which such characterization would be performed. The data table below is presented as an illustrative example of how such findings would be structured, though the values are hypothetical placeholders due to the absence of published research.

Table 3.5.1: Illustrative ECD Spectral Data for this compound Enantiomers (Note: The following data is hypothetical and for illustrative purposes only, as no experimental data has been reported in the searched literature.)

| Enantiomer Configuration | Wavelength (λmax, nm) | Cotton Effect Sign | Molar Ellipticity ([θ]) or Δɛ |

| (R) | ~270 | Positive (+) | Data Not Available |

| (R) | ~230 | Negative (-) | Data Not Available |

| (S) | ~270 | Negative (-) | Data Not Available |

| (S) | ~230 | Positive (+) | Data Not Available |

Chemical Reactivity and Transformation Pathways

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in 7-bromo-1-(trifluoromethyl)-1-indanol is a key site for various chemical modifications, including oxidation, esterification, etherification, and dehydration.

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 7-bromo-1-(trifluoromethyl)-1-indanone. This transformation is a common and crucial step in the synthesis of various derivatives. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of the closely related 7-bromoindan-1-ol to 7-bromo-1-indanone (B39921) has been reported. A common method for this type of oxidation involves the use of pyridinium (B92312) chlorochromate (PCC) in a suitable solvent like dichloromethane.

Table 1: Oxidation of a 7-Bromoindanol Derivative

| Reactant | Reagent | Product | Yield |

| 7-Bromoindan-1-ol | Pyridinium chlorochromate (PCC) | 7-Bromo-1-indanone | 74% |

This table is based on the oxidation of a similar compound and serves as a representative example.

The presence of the electron-withdrawing trifluoromethyl group at the carbinol carbon may influence the rate and efficiency of the oxidation reaction.

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. A common method for esterification is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst.

Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or through other methods like reaction with other alcohols under acidic conditions. These reactions provide a pathway to a wide array of derivatives with modified steric and electronic properties.

Under acidic conditions, this compound can undergo dehydration to form the corresponding indene (B144670) derivative, 7-bromo-3-(trifluoromethyl)-1H-indene. This elimination reaction is characteristic of benzylic alcohols, which can stabilize the intermediate carbocation. The reaction typically proceeds by protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation, which then eliminates a proton to form the double bond. The specific conditions, such as the choice of acid catalyst and temperature, can influence the selectivity and yield of the dehydration product. Studies on the dehydration of 1-indanol (B147123) have shown that both intramolecular dehydration to indene and intermolecular dehydration to form a di-indanyl ether are possible pathways.

Reactions at the Bromine Center

The bromine atom on the aromatic ring of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The bromo substituent makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 7-position of the indanol core.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgresearchgate.netlibretexts.org This reaction is highly valuable for the synthesis of arylethynyl derivatives. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to the synthesis of substituted indenes or other unsaturated derivatives.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 7-Aryl-1-(trifluoromethyl)-1-indanol |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 7-Alkynyl-1-(trifluoromethyl)-1-indanol |

| Heck | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base | 7-Alkenyl-1-(trifluoromethyl)-1-indanol |

This table provides generalized examples of cross-coupling reactions applicable to aryl bromides.

While direct nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging, it can be facilitated by the presence of strong electron-withdrawing groups. The trifluoromethyl group on the indanol ring, although not directly activating the bromine position through resonance, exerts a significant electron-withdrawing inductive effect. This, combined with the potential for chelation or other electronic effects from the indanol system, might render the bromine susceptible to displacement by strong nucleophiles under specific conditions. For instance, reactions with amines, alkoxides, or thiolates could potentially lead to the corresponding 7-substituted derivatives. The conversion of 7-aminoindan-1-one to 7-haloindanones has been reported, indicating that the reverse reaction, the substitution of a halogen with an amino group, is a feasible transformation in this class of compounds. researchgate.net

Reductive Debromination Reactions

The selective removal of the bromine atom from the 7-position of the indanol ring is a synthetically useful transformation. Reductive debromination of aryl bromides is a well-established process, often achieved through catalytic hydrogenation. In the context of this compound, this reaction would yield 1-(trifluoromethyl)-1-indanol, a precursor for various other derivatives.

Commonly employed catalysts for such transformations include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol, methanol, or ethyl acetate. The efficiency of the debromination can be influenced by factors such as catalyst loading, hydrogen pressure, and reaction temperature.

Table 1: Representative Conditions for Reductive Debromination

| Catalyst | Hydrogen Pressure (atm) | Solvent | Temperature (°C) | Reaction Time (h) |

| 10% Pd/C | 1-5 | Ethanol | 25-50 | 4-12 |

| PtO₂ | 1-3 | Methanol | 25 | 6-18 |

| Raney Nickel | 5-10 | Ethyl Acetate | 50-80 | 2-8 |

Note: The data in this table is illustrative and based on general procedures for reductive debromination of aryl bromides. Specific conditions for this compound would require experimental optimization.

Reactivity Influenced by the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group at the 1-position exerts a profound influence on the chemical properties of the entire molecule, primarily through its strong electron-withdrawing nature.

Electronic Effects on Aromatic Ring Reactivity

The -CF₃ group is one of the most powerful electron-withdrawing groups, deactivating the aromatic ring towards electrophilic substitution reactions. This deactivation arises from the strong inductive effect of the three fluorine atoms. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the aromatic portion of this compound would require harsh reaction conditions and are expected to proceed sluggishly.

Furthermore, the trifluoromethyl group is a meta-director in electrophilic aromatic substitution. However, the directing effects of the existing substituents (bromo and the annulated ring) would also play a role, potentially leading to a mixture of products. The electron-donating effect of the hydroxyl group, although not directly attached to the aromatic ring, can have a minor activating influence.

Stability under Various Reaction Conditions

The trifluoromethyl group is known for its high stability under a wide range of reaction conditions. The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to cleavage by many reagents. This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the trifluoromethyl moiety. For instance, the hydroxyl group can be oxidized or converted to other functional groups without concern for the degradation of the -CF₃ group.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Derivatization of this compound can occur at the hydroxyl group or the aromatic ring. The outcomes of these reactions are governed by regioselective and stereoselective factors.

In reactions involving the aromatic ring, the regioselectivity is dictated by the combined directing effects of the bromo, trifluoromethyl, and alkyl portions of the indanol ring. As previously mentioned, the trifluoromethyl group is meta-directing, while the bromo group is ortho-, para-directing. This could lead to complex product mixtures in electrophilic aromatic substitution reactions.

Reactions at the C1-hydroxyl group are subject to stereochemical control. The presence of the bulky and electron-withdrawing trifluoromethyl group on the same carbon as the hydroxyl group can influence the approach of reagents. For instance, in esterification or etherification reactions, the stereochemical outcome at the C1 position can be influenced by the choice of reagents and reaction conditions. The formation of one diastereomer over the other can be achieved through the use of chiral catalysts or auxiliaries, a common strategy in the synthesis of enantiomerically pure indanol derivatives.

Table 2: Potential Derivatization Reactions and Stereochemical Considerations

| Reaction Type | Reagent | Potential Product | Stereochemical Aspect |

| Esterification | Acyl chloride, Pyridine | 1-Acyloxy-7-bromo-1-(trifluoromethyl)indane | Potential for kinetic resolution of racemic indanol |

| Etherification | Alkyl halide, NaH | 1-Alkoxy-7-bromo-1-(trifluoromethyl)indane | Stereospecific if starting from an enantiopure indanol |

| Oxidation | PCC, DMP | 7-Bromo-1-(trifluoromethyl)-1-indanone | Loss of stereocenter at C1 |

Note: The information in this table is based on general transformations of secondary alcohols and highlights potential stereochemical outcomes.

Stereochemical Aspects of 7 Bromo 1 Trifluoromethyl 1 Indanol

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For 7-Bromo-1-(trifluoromethyl)-1-indanol, this typically involves the asymmetric reduction of the corresponding ketone, 7-bromo-1-(trifluoromethyl)-1-indanone, or the asymmetric addition of a trifluoromethyl group to 7-bromo-1-indanone (B39921).

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, allowing for the conversion of prochiral substrates into enantioenriched products. ims.ac.jp Catalytic enantioselective reduction of trifluoromethyl-substituted imines and ketones is a common and effective strategy for preparing chiral α-trifluoromethyl amines and alcohols, respectively. nih.gov

For the synthesis of this compound, a prominent strategy is the asymmetric reduction of 7-bromo-1-(trifluoromethyl)-1-indanone using a chiral catalyst and a reducing agent. Chiral organocatalysts, such as those based on cinchona alkaloids or BINOL-derivatives, can promote the highly enantioselective transfer hydrogenation of ketones. unimi.itnih.gov For instance, a catalyst system could involve a chiral ligand complexed with a metal, such as rhodium or ruthenium, to facilitate the stereoselective addition of hydrogen to the carbonyl group.

Another approach is the enantioselective addition of a trifluoromethyl nucleophile to the prochiral ketone, 7-bromo-1-indanone. This transformation can be mediated by chiral Lewis acids or other organocatalysts that coordinate to the ketone, thereby creating a chiral environment that directs the incoming nucleophile to one of the two enantiotopic faces of the carbonyl carbon.

Below is a table summarizing potential catalytic systems for this transformation.

| Catalytic Approach | Catalyst Type | Precursor Molecule | Potential Outcome |

| Asymmetric Reduction | Chiral Ruthenium or Rhodium Complexes | 7-Bromo-1-(trifluoromethyl)-1-indanone | High enantiomeric excess (ee) of one enantiomer. |

| Asymmetric Transfer Hydrogenation | Chiral Brønsted Acids / Organocatalysts | 7-Bromo-1-(trifluoromethyl)-1-indanone | Enantiomerically enriched alcohol product. ims.ac.jp |

| Asymmetric Trifluoromethylation | Chiral Lewis Acid Catalyst | 7-Bromo-1-indanone | Formation of the C1 stereocenter with high enantioselectivity. |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantioenriched product. sigmaaldrich.comscielo.org.mx This method is particularly useful for achieving high levels of diastereoselectivity. tcichemicals.com

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective introduction of the trifluoromethyl group or the reduction of a carbonyl. For example, a chiral sulfinamide auxiliary, such as an Ellman auxiliary, could be condensed with 7-bromo-1-indanone to form a chiral N-sulfinyl ketimine. Subsequent diastereoselective addition of a trifluoromethylating reagent would yield a sulfinamide adduct. Cleavage of the auxiliary would then furnish the chiral α-trifluoromethyl amine, which could potentially be converted to the desired indanol.

Alternatively, if a carboxylic acid functionality were present on the indane scaffold, an Evans oxazolidinone auxiliary could be employed. tcichemicals.com Acylation of the auxiliary followed by a diastereoselective reaction at a position alpha to the carbonyl, and subsequent transformation and cleavage, could establish the desired stereochemistry. While less direct for this specific target, the principle of auxiliary control remains a powerful tool in asymmetric synthesis. scielo.org.mx

| Auxiliary Type | Mode of Action | Key Reaction Step | Applicability to Target Synthesis |

| Evans Oxazolidinones | Steric hindrance directs incoming reagents. | Diastereoselective alkylation or aldol (B89426) reaction. | Indirect; would require significant modification of the synthetic route. |

| Sulfinamides (e.g., Ellman's) | Forms a chiral imine to direct nucleophilic addition. | Diastereoselective addition of CF₃⁻ to the C=N bond. | Potentially applicable for creating an amine precursor to the indanol. |

| Camphorsultam | High steric bias controls approach of reagents. | Diastereoselective reactions of N-acyl derivatives. | Similar to Evans auxiliaries, would require a more complex synthetic pathway. |

Diastereoselective Control in Synthetic Routes

Diastereoselective control becomes relevant when a molecule has two or more stereocenters, and the goal is to selectively form one diastereomer over others. While this compound itself has only one stereocenter, diastereoselectivity is crucial in synthetic intermediates where an additional stereocenter is present, either temporarily (as with a chiral auxiliary) or as part of a more complex precursor.

For instance, a substrate-controlled approach could be employed if the indane ring already contained a chiral center. nih.gov This existing stereocenter could influence the stereochemical outcome of a subsequent reaction, such as the reduction of the C1 ketone. The steric and electronic properties of the existing center would direct the incoming reagent to a preferred face of the molecule.

Reagent-controlled diastereoselection involves using a chiral reagent to differentiate between the diastereotopic faces of a prochiral center in a chiral molecule. nih.gov For example, the reduction of a chiral ketone precursor containing another stereocenter using different reducing agents (e.g., zinc borohydride (B1222165) vs. L-Selectride) can often lead to opposite diastereomers, a phenomenon explained by models such as Felkin-Anh or Cram chelation.

Resolution Techniques for Enantiomeric Separation

When a racemic mixture of this compound is synthesized, it must be separated into its constituent enantiomers through a process called resolution.

One common method is the formation of diastereomeric salts. The racemic alcohol can be reacted with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a mixture of two diastereomeric esters. These diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. Once separated, hydrolysis of the individual diastereomeric esters yields the enantiomerically pure (R)- and (S)-indanol.

Another powerful technique is chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer. This differential interaction leads to different retention times, allowing for the separation and isolation of the individual enantiomers. The choice of the CSP and the mobile phase is critical for achieving effective separation. researchgate.net

Determination of Absolute Configuration

After successfully synthesizing and separating the enantiomers, it is essential to determine their absolute configuration (i.e., assigning them as R or S).

The most definitive method for determining absolute configuration is single-crystal X-ray crystallography. nih.gov If a suitable crystal of one of the enantiomers (or a derivative) can be obtained, X-ray diffraction analysis can provide a three-dimensional structure of the molecule, unambiguously establishing the spatial arrangement of its atoms. nih.gov

When X-ray crystallography is not feasible, spectroscopic methods can be used, often by correlating the data to a compound of known stereochemistry. For example, the ¹H and ¹⁹F NMR spectra of a series of related compounds can show predictable trends that allow for the assignment of configuration. beilstein-journals.org A derivative of the enantiomerically pure alcohol could be prepared and its NMR or other spectral data compared to that of a known compound.

Chemical correlation is another strategy. This involves chemically converting the enantiomer into a different compound whose absolute configuration is already known. The reaction pathway must not affect the stereogenic center , thereby linking the stereochemistry of the starting material to that of the known product.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For 7-Bromo-1-(trifluoromethyl)-1-indanol, DFT calculations can elucidate its fundamental chemical characteristics.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would reveal the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

For this compound, a key structural feature is the five-membered ring of the indanol core, which is not planar. This ring can adopt different puckered conformations, often described as "envelope" or "twist" forms. The presence of bulky substituents like the trifluoromethyl group at the C1 position and the bromine atom at the C7 position will significantly influence the preferred conformation. Theoretical calculations for related cyclic systems suggest that the trifluoromethyl group has a notable steric demand that influences the conformational preferences of adjacent stereocenters. nih.gov

Furthermore, the orientation of the hydroxyl group at C1 can be either pseudo-axial or pseudo-equatorial relative to the five-membered ring. These two diastereomeric conformations will have different energies, and DFT calculations can predict which is more stable. The stability will be governed by a balance of steric interactions between the trifluoromethyl group, the hydroxyl group, and the aromatic ring, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the trifluoromethyl group or the bromine atom.

Table 1: Predicted Key Geometric Parameters for the Most Stable Conformer of this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C1-CF3 Bond Length | ~1.54 Å |

| C1-OH Bond Length | ~1.43 Å |

| C7-Br Bond Length | ~1.90 Å |

| C-C-C-C Dihedral Angle (in cyclopentyl ring) | Varies (non-planar) |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups.

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations can provide detailed information about the distribution of electrons and the energies of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, the electron-withdrawing nature of both the bromine atom and the trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 1-indanol (B147123). The general electronic configuration of halogens, with seven valence electrons, contributes to their electronegativity and ability to participate in various interactions. byjus.comlibretexts.orglibretexts.org The trifluoromethyl group is also highly electronegative and can influence the metabolic stability and receptor binding affinity of a molecule. researchgate.net

The HOMO is likely to be localized on the electron-rich aromatic ring, particularly near the bromine atom which has lone pairs of electrons. The LUMO, on the other hand, is expected to have significant contributions from the antibonding orbitals of the trifluoromethyl group and the C-Br bond, making these sites susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.8 |

| LUMO | ~ -1.5 |

Note: These values are hypothetical and serve to illustrate the expected electronic properties.

DFT calculations can be used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized molecule.

IR Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of different bonds can be calculated. Key predicted peaks for this compound would include the O-H stretch of the hydroxyl group, C-F stretches of the trifluoromethyl group, the C-Br stretch, and various vibrations associated with the aromatic and aliphatic rings.

NMR Spectroscopy: Chemical shifts for ¹H, ¹³C, and ¹⁹F NMR can be predicted. The calculated shifts would be highly sensitive to the electronic environment of each nucleus, providing a detailed map of the molecular structure. The strong electron-withdrawing effects of the bromine and trifluoromethyl groups would cause noticeable downfield shifts for nearby nuclei.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide information about static, minimum-energy structures, molecular dynamics (MD) simulations can explore the dynamic behavior of this compound over time at a given temperature. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals the accessible conformations and the transitions between them.

For this molecule, an MD simulation could reveal the flexibility of the five-membered ring and the rotational freedom of the hydroxyl and trifluoromethyl groups. It would also show how solvent molecules might interact with the compound, for instance, through hydrogen bonding with the hydroxyl group. This information is valuable for understanding how the molecule behaves in a realistic chemical environment.

Reaction Mechanism Studies and Transition State Analysis

Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions. For the synthesis of this compound, DFT can be used to model the reaction pathways, identify intermediates, and calculate the energies of transition states. This allows for a prediction of the most likely reaction mechanism and can help in optimizing reaction conditions.

For example, if the synthesis involves the bromination of a precursor, calculations could be used to determine the regioselectivity of the reaction, explaining why the bromine atom is directed to the 7-position. The electron-donating or -withdrawing nature of substituents on an aromatic ring plays a crucial role in directing incoming electrophiles. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Scaffolds (Focus on chemical properties for synthesis, not biological)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a particular property, such as reactivity or yield in a synthesis. While often used in drug discovery, QSAR can also be applied to chemical synthesis.

For a series of substituted indanols, a QSAR model could be developed to predict a property relevant to synthesis, such as the rate of a particular reaction or the yield of a desired product. The model would use calculated molecular descriptors (e.g., steric parameters, electronic properties, and lipophilicity) as independent variables. For instance, a model could predict the yield of a bromination reaction based on the electronic properties of different substituents on the indanol ring. Such a model could guide the selection of substrates and reaction conditions to maximize the efficiency of the synthesis of compounds like this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications of 7 Bromo 1 Trifluoromethyl 1 Indanol As a Synthetic Intermediate and Building Block

Utility in the Construction of Complex Polycyclic Systems

While direct, specific examples of 7-Bromo-1-(trifluoromethyl)-1-indanol being used to construct complex polycyclic systems are not extensively documented in publicly available research, the inherent reactivity of its functional groups suggests its potential in this area. The bromo substituent on the aromatic ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are fundamental in the formation of new carbon-carbon bonds, which is a critical step in the assembly of polycyclic frameworks.

Furthermore, the hydroxyl group of the indanol moiety can be transformed into a good leaving group, facilitating intramolecular cyclization reactions. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the indanol system, potentially leading to unique and selective transformations that are valuable in the synthesis of intricate polycyclic natural products and their analogues.

Application in the Synthesis of Diverse Indane and Indole (B1671886) Derivatives

The structure of this compound makes it an ideal precursor for a range of substituted indane and indole derivatives. The bromine atom can be readily displaced or utilized in coupling reactions to introduce a wide array of substituents at the 7-position of the indane core. This allows for the systematic modification of the molecule's properties, which is a key strategy in medicinal chemistry for optimizing biological activity.

Moreover, the indanol core can undergo various transformations. For instance, dehydration of the tertiary alcohol can lead to the corresponding indene (B144670) derivative, which can then be further functionalized. Ring-opening and rearrangement reactions of the indanol system could also provide access to other bicyclic and monocyclic scaffolds.

The conversion of the indane skeleton to an indole ring system is another plausible synthetic route. This could potentially be achieved through a series of steps involving nitrogen insertion, possibly via a Schmidt reaction or a related transformation on a corresponding indanone derived from the starting indanol. The ability to access both indane and indole scaffolds from a single precursor highlights the synthetic utility of this compound. The incorporation of a trifluoromethyl group into indole derivatives is a known strategy in drug design to enhance properties like metabolic stability and binding affinity.

Precursor in the Development of Scaffolds for Chemical Biology Research

In the field of chemical biology, small molecules are crucial tools for probing biological processes. The development of novel molecular scaffolds is essential for creating libraries of compounds with diverse biological activities. This compound serves as a valuable starting point for the generation of such scaffolds.

The combination of a rigid bicyclic indane core, a reactive bromine atom, a trifluoromethyl group, and a hydroxyl group provides multiple points for diversification. Through combinatorial chemistry approaches, each of these functional groups can be independently modified to generate a large library of related compounds. These libraries can then be screened against various biological targets to identify new probes and potential therapeutic leads. The trifluoromethyl group, in particular, is often incorporated into bioactive molecules to improve their pharmacokinetic and pharmacodynamic properties.

Role in Advanced Organic Synthesis Methodologies

The unique structural features of this compound make it a suitable substrate for various modern synthetic methodologies. The presence of both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom within the same molecule allows for its participation in a range of intramolecular and intermolecular reactions.

For example, the bromo-substituted aromatic ring is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis. Additionally, the tertiary alcohol can be involved in stereoselective reactions, potentially leading to the synthesis of enantiomerically pure derivatives. The trifluoromethyl group can also direct certain reactions or influence their stereochemical outcome due to its steric and electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.